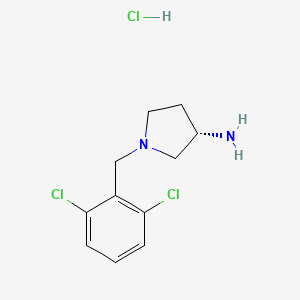
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the pyrrolidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine: The free base form of the compound.
®-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride: The enantiomer of the compound.
1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine: The racemic mixture of the compound.
Uniqueness
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the 2,6-dichlorobenzyl group also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H15Cl3N2 |
|---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
(3S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15;/h1-3,8H,4-7,14H2;1H/t8-;/m0./s1 |
InChI Key |
FCELKGBDMRWKBJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















